molecular formula C8H9NO4 B1490080 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid CAS No. 1428233-26-4

3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid

Cat. No. B1490080
CAS RN: 1428233-26-4
M. Wt: 183.16 g/mol
InChI Key: CRZVXOGZHPGYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid” is a chemical compound with the molecular formula C8H9NO4. It is a derivative of isoxazole, a five-membered heterocyclic compound .

Scientific Research Applications

Synthesis and Reactivity

Isoxazoles, including derivatives similar to 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid, are valuable in synthetic chemistry due to their utility as intermediates in the production of a wide range of compounds. The functionalization of isoxazoles has been explored for the synthesis of pharmacologically active molecules and natural products. For instance, the reaction of aryl nitrile oxides with enolates of carbonyl compounds, such as aldehydes, ketones, and carboxylic acids, can lead to the selective and versatile preparation of isoxazole derivatives. This methodology has been found to be efficient for producing isoxazoles that can serve as precursors for further chemical transformations (Vitale & Scilimati, 2013).

Biological Activity

Isoxazole compounds have also been evaluated for their biological activities. For instance, some isoxazole derivatives have shown potential significance in stem cell research and the promotion of bacterial growth, which could have implications in biotechnology and medical research (Denton et al., 2021).

Material Science and Other Applications

In addition to their roles in synthetic organic chemistry and biology, isoxazole derivatives have been investigated for their utility in material science, including their use as building blocks for more complex molecules. For example, derivatives of isoxazole have been utilized as scaffolds for the synthesis of highly functionalized compounds, which may have applications ranging from agriculture to pharmaceuticals (Ruano, Fajardo, & Martín, 2005).

Biochemical Analysis

Biochemical Properties

3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, isoxazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling, modulating their function and impacting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, isoxazole derivatives have been observed to affect the expression of genes involved in apoptosis and cell proliferation . This compound may also alter metabolic pathways within the cell, impacting the overall cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions contribute to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that isoxazole derivatives can remain stable under certain conditions, while they may degrade under others, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can influence metabolic flux and alter the levels of specific metabolites . The compound’s metabolism may also impact its overall biological activity and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can impact its interactions with biomolecules and its overall biological activity.

properties

IUPAC Name

3-(cyclopropylmethoxy)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-8(11)6-3-7(9-13-6)12-4-5-1-2-5/h3,5H,1-2,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZVXOGZHPGYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.